

3-(2,3-Dichlorophenyl)acrylamide spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-(2,3-Dichlorophenyl)acrylamide

Cat. No.: B13368242

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-(2,3-Dichlorophenyl)acrylamide**

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **3-(2,3-dichlorophenyl)acrylamide**, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel compounds is paramount. This document outlines the theoretical and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this specific compound. By integrating predictive analysis with standardized experimental protocols, this guide serves as a self-validating system for acquiring and interpreting high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule.[1] For **3-(2,3-dichlorophenyl)acrylamide**, both ^1H (proton) and ^{13}C NMR are indispensable for confirming its constitution.

Causality Behind NMR: Why It Is the Gold Standard

NMR spectroscopy is non-destructive and highly reproducible, offering quantitative information about the number of nuclei in a given environment.[1] It uniquely reveals the connectivity of atoms through the phenomenon of spin-spin coupling, allowing for the assembly of molecular fragments into a coherent structure. For a molecule like **3-(2,3-dichlorophenyl)acrylamide**, with its distinct aromatic, vinylic, and amide protons, ^1H NMR provides a rapid and information-rich fingerprint. ^{13}C NMR, while less sensitive, offers a clear view of the carbon backbone, with each unique carbon atom typically yielding a distinct signal.[1]

Predicted Spectroscopic Features of 3-(2,3-Dichlorophenyl)acrylamide

Based on the chemical structure, a detailed prediction of the NMR spectra can be made. These predictions serve as a hypothesis to be tested against experimental data.

Structure for Analysis:

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO-d_6)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
Amide (-NH ₂)	7.0 - 8.0	Broad singlet (2H)	N/A	2H	Amide protons are often broad due to quadrupole broadening and exchange.
Vinylic H (α to C=O)	6.4 - 6.6	Doublet	J _{trans} \approx 15-17 Hz	1H	Olefinic proton deshielded by the adjacent carbonyl group.
Vinylic H (β to C=O)	7.5 - 7.7	Doublet	J _{trans} \approx 15-17 Hz	1H	Deshielded by both the aromatic ring and the carbonyl group.
Aromatic H	7.3 - 7.8	Multiplet	Various	3H	The three adjacent protons on the dichlorophenyl ring will form a complex multiplet.

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

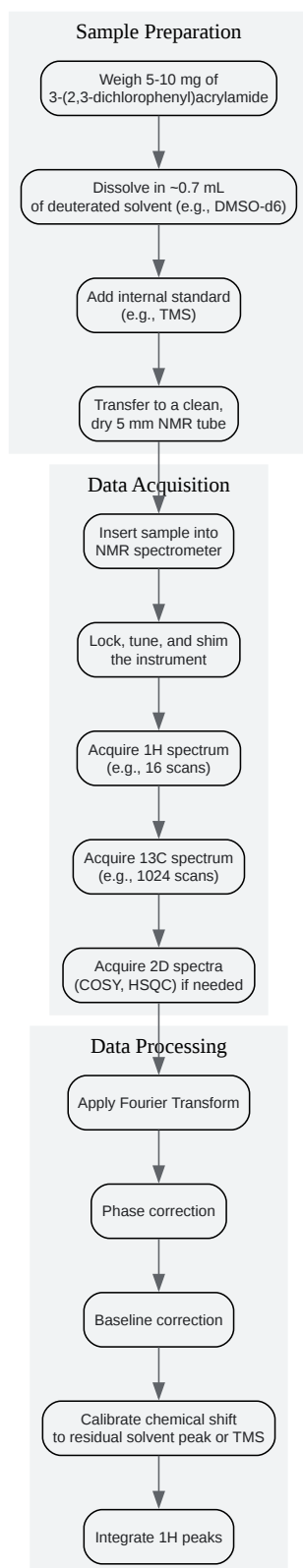
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Carbonyl (C=O)	165 - 168	Typical chemical shift for an α,β -unsaturated amide carbonyl.
Vinylic C (α to C=O)	122 - 128	Shielded relative to the β -carbon.
Vinylic C (β to C=O)	135 - 142	Deshielded by the attached aromatic ring.
Aromatic C-Cl	130 - 135	Quaternary carbons attached to chlorine.
Aromatic C-H	127 - 132	Aromatic carbons bearing protons.
Aromatic C (ipso)	134 - 138	Quaternary carbon attached to the vinyl group.

Note: DMSO- d_6 is a common solvent choice for acrylamide derivatives due to its ability to solubilize polar compounds and slow down N-H proton exchange, often resulting in sharper amide signals.[2]

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol ensures reproducibility and high-quality data acquisition.

Workflow for NMR Analysis



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

Causality Behind IR: Identifying the Molecular Bonds

The utility of IR spectroscopy lies in its ability to provide a "fingerprint" of the molecule. Specific bonds, such as the C=O (carbonyl) of the amide, the N-H bonds of the primary amide, and the C=C double bonds of the vinyl and aromatic groups, have characteristic absorption frequencies.^[3] The presence or absence of these characteristic bands in the experimental spectrum provides direct evidence for the successful synthesis of the target structure. For **3-(2,3-dichlorophenyl)acrylamide**, IR is crucial for confirming the presence of the key acrylamide functionality.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for **3-(2,3-Dichlorophenyl)acrylamide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3350 & 3180	N-H stretch	Primary Amide (-NH ₂)	Primary amides typically show two distinct N-H stretching bands.
3100 - 3000	C-H stretch	Aromatic & Vinylic	Stretching vibrations for sp ² hybridized C-H bonds.
~1670	C=O stretch (Amide I)	Amide Carbonyl	Strong, sharp absorption characteristic of an α,β-unsaturated amide.[3]
~1625	C=C stretch	Alkene	Stretching of the vinyl double bond.
~1610	N-H bend (Amide II)	Primary Amide	Bending vibration coupled with C-N stretching.
1600 & 1475	C=C stretch	Aromatic Ring	Characteristic skeletal vibrations of the benzene ring.
~980	=C-H bend	trans-Alkene	Out-of-plane bending vibration, strong evidence for trans stereochemistry.
~780	C-Cl stretch	Aryl-Chloride	Stretching vibration for the carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample analysis.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- **Sample Application:** Place a small amount of the solid **3-(2,3-dichlorophenyl)acrylamide** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically performs the background subtraction, yielding the final IR absorption spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through isotopic patterns and fragmentation.

Causality Behind MS: From Molecule to Mass

In a typical LC-MS experiment, the analyte is first ionized, most commonly via Electrospray Ionization (ESI), which is a soft ionization technique that usually leaves the molecule intact.^[4]

This generates a protonated molecule, $[M+H]^+$. The mass analyzer then separates these ions based on their m/z ratio. The resulting mass spectrum provides the exact molecular weight, which is a critical piece of evidence for structural confirmation.

Predicted Mass Spectrum of 3-(2,3-Dichlorophenyl)acrylamide

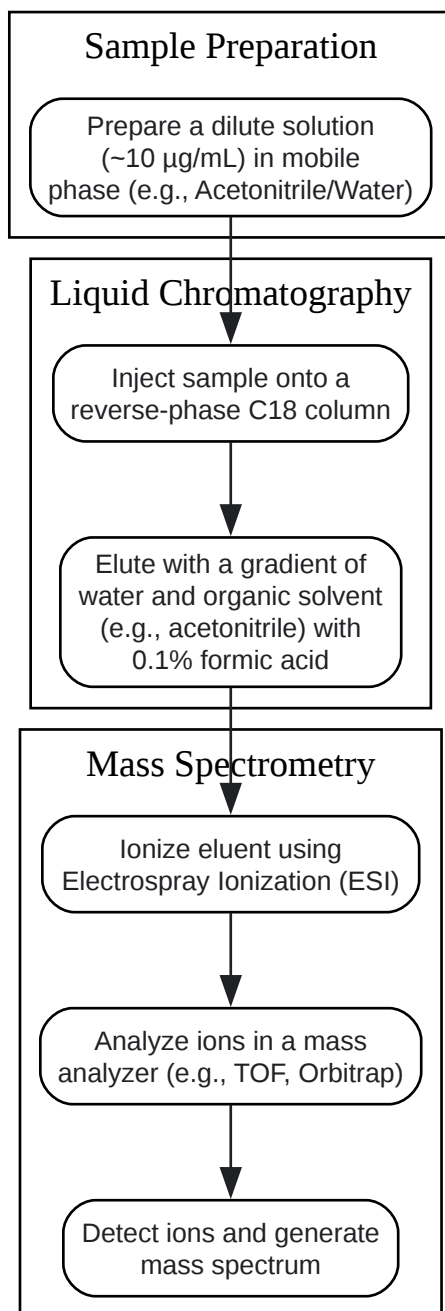
- Molecular Formula: $C_9H_7Cl_2NO$
- Monoisotopic Mass: 214.9905 u

Key Predicted Features:

- Molecular Ion Peak ($[M+H]^+$): In positive ion ESI, the most prominent peak is expected to be the protonated molecule at an m/z of approximately 215.9978. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), validating the elemental formula.
- Isotopic Pattern: The presence of two chlorine atoms creates a highly characteristic isotopic signature. Chlorine has two stable isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%).
 - The M peak (containing two ^{35}Cl atoms) will be the most abundant.
 - The M+2 peak (one ^{35}Cl , one ^{37}Cl) will have a relative intensity of approximately 65% of the M peak.
 - The M+4 peak (two ^{37}Cl atoms) will have a relative intensity of approximately 10% of the M peak. This distinctive 100:65:10 ratio is unambiguous proof of the presence of two chlorine atoms in the molecule.
- Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragment ions could arise from the loss of the amide group ($-NH_2$) or cleavage of the C-C bond between the vinyl group and the aromatic ring.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS Analysis Workflow



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Caption: A typical workflow for analyzing a small molecule using LC-MS.

Conclusion: A Triad of Evidence

The structural elucidation of **3-(2,3-dichlorophenyl)acrylamide** relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the acrylamide moiety. Finally, mass spectrometry provides definitive proof of the molecular weight and elemental formula. Together, these three techniques provide an irrefutable body of evidence, ensuring the identity and purity of the compound for any subsequent research or development application.

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